(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide
Description
Properties
IUPAC Name |
N'-phenyl-N-(2,4,6-triphenylpyridin-1-ium-1-yl)carbamimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O/c34-30(31-27-19-11-4-12-20-27)32-33-28(24-15-7-2-8-16-24)21-26(23-13-5-1-6-14-23)22-29(33)25-17-9-3-10-18-25/h1-22H,(H-,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVCXVSQWXVMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)NC(=NC4=CC=CC=C4)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-triphenylpyridine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction. The reaction mixture is then stirred at a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
(Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug design.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced polymers and nanomaterials.
Mechanism of Action
The mechanism by which (Phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction or gene expression, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamidobenzamide (SABA) Derivatives
- Key Compound: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Structural Similarities:
- Both contain a phenylcarbamoyl group, enabling interactions with biological targets via hydrogen bonding.
- SABA1 includes a sulfonamide bridge, whereas the target compound features an azanide-pyridinium system.
- Activity :
- SABA1 exhibits antimicrobial activity with MIC values of 0.45–0.9 mM against E. coli (efflux-compromised strains) .
- The pyridinium group in the target compound may enhance membrane permeability compared to SABA1’s benzoate ester.
Salicylanilide Benzenesulfonates
- Key Compound : 4-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzenesulfonate
- Structural Similarities :
- Shares the phenylcarbamoyl motif but replaces the azanide-pyridinium system with a sulfonate ester.
- Activity :
- Demonstrates potent antimycobacterial activity (MIC = 1 µmol/L against M. tuberculosis) .
Sulfonyl Azanide Pharmaceuticals
- Key Compound: Sodium acetyl[(4-aminophenyl)sulfonyl]azanide (Sulfacetamide sodium) Structural Similarities:
- Both contain sulfonyl azanide groups, though sulfacetamide lacks the pyridinium and phenylcarbamoyl substituents.
- Activity :
- Used as a topical antibacterial agent, targeting bacterial dihydropteroate synthase .
- The pyridinium group in the target compound could improve solubility in polar solvents compared to sulfacetamide.
Herbicidal Azanides
- Key Compound : Propoxycarbazone sodium (sodium {[2-(methoxycarbonyl)phenyl]sulfonyl}azanide)
- Structural Similarities :
- Both feature sulfonyl azanide groups, but propoxycarbazone includes a triazole ring instead of pyridinium.
- Activity :
- Acts as a herbicide via acetolactate synthase inhibition .
- The phenylcarbamoyl group in the target compound may broaden its bioactivity spectrum beyond herbicidal applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (phenylcarbamoyl)(2,4,6-triphenyl-1-pyridiniumyl)azanide, and how can purity be validated?
- Methodology : The compound can be synthesized via carbamoylation of a pyridinium precursor using phenyl isocyanate under anhydrous conditions. Purity validation involves HPLC (≥98% by reversed-phase chromatography) and NMR spectroscopy (e.g., confirming absence of unreacted phenyl isocyanate via <sup>1</sup>H-NMR aromatic proton analysis). LC-MS can verify molecular ion peaks matching the theoretical mass .
Q. How is the structural elucidation of this compound performed, particularly distinguishing azanide coordination?
- Methodology : X-ray crystallography is critical for resolving the azanide (NH<sup>–</sup>) coordination geometry. Infrared spectroscopy (IR) can identify N–H stretching vibrations (≈3200–3300 cm<sup>−1</sup> for free NH<sup>–</sup> vs. shifts upon metal binding). <sup>15</sup>N-NMR is also useful for tracking nitrogen hybridization states .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
- Methodology : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7). Compare IC50 values against controls like hydroxyurea. Ensure dose-response curves cover 0.1–100 µM, with triplicate replicates to assess reproducibility. ADMET predictions (e.g., SwissADME) can prioritize compounds with favorable pharmacokinetic profiles .
Advanced Research Questions
Q. How does computational modeling predict the compound’s binding to biological targets like NLRP3 inflammasomes?
- Methodology : Perform molecular docking (AutoDock Vina) using NLRP3’s NACHT domain (PDB: 6NPY). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Compare binding free energies (MM-PBSA) to known inhibitors like NT-0248. Correlate in silico results with IL-1β suppression assays in THP-1 macrophages .
Q. What spectroscopic techniques resolve electronic transitions in the azanide-Cu(II) complex?
- Methodology : UV-Vis spectroscopy can detect ligand-to-metal charge transfer (LMCT) bands (e.g., 520 nm, ε ≈ 2500 M<sup>−1</sup>cm<sup>−1</sup>). Time-dependent DFT (TD-DFT) calculations (B3LYP/6-311+G**) model electronic transitions. Compare experimental and computed spectra to confirm azanide → Cu(II) LMCT contributions .
Q. How can contradictory cytotoxicity data between in vitro and in vivo models be addressed?
- Methodology : Cross-validate using 3D spheroid models or patient-derived xenografts (PDXs) to bridge in vitro-in vivo gaps. Assess bioavailability via plasma pharmacokinetics (LC-MS/MS) in rodents. If discrepancies persist, investigate off-target effects using phosphoproteomics or CRISPR-Cas9 knockout screens .
Q. What strategies optimize the compound’s selectivity for cancer cells over normal cells?
- Methodology : Use isoform-specific assays (e.g., kinase profiling panels) to identify off-target interactions. Introduce substituents to the phenylcarbamoyl group (e.g., electron-withdrawing groups) to modulate redox potential. Test selectivity in co-cultures of cancer cells and primary fibroblasts .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
